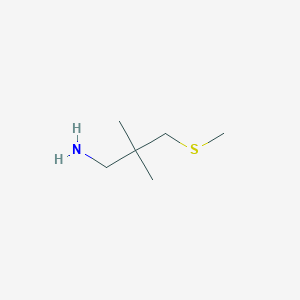
N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is commonly referred to as HOMTB, and it is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme that plays a crucial role in DNA repair and maintenance, and its inhibition has been shown to have therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
HOMTB exerts its pharmacological effects by inhibiting the N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide enzyme, which is involved in the repair of DNA damage. N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide inhibition leads to the accumulation of DNA damage, which eventually triggers cell death. HOMTB has been shown to be a potent and selective inhibitor of N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide, with an IC50 value of 4.4 nM. This selectivity is important as it minimizes off-target effects and reduces the risk of toxicity.
Biochemical and Physiological Effects:
HOMTB has been shown to have several biochemical and physiological effects, including the inhibition of N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide activity, the accumulation of DNA damage, and the induction of cell death. HOMTB has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
HOMTB has several advantages for lab experiments, including its high potency and selectivity for N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide inhibition. This selectivity minimizes off-target effects and reduces the risk of toxicity. However, HOMTB has several limitations, including its complex synthesis process, which requires specialized equipment and expertise. In addition, HOMTB has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of HOMTB. One potential direction is the optimization of its synthesis process to improve its yield and reduce its complexity. Another direction is the development of HOMTB analogs with improved pharmacological properties, such as increased solubility and selectivity. In addition, further studies are needed to elucidate the role of N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide inhibition in various diseases and to identify potential therapeutic targets. Overall, HOMTB has significant potential for the development of novel therapeutics in various fields of scientific research.
Synthesis Methods
The synthesis of HOMTB involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of the oxolane ring, which is achieved through a reaction between 2,3-epoxypropanol and diethyl carbonate. The resulting product is then treated with sodium hydride and methyl iodide to yield the N-methyl oxolane intermediate. The final step involves the introduction of the trifluoromethylbenzamide group through a reaction with 2-(trifluoromethyl)benzoic acid and N,N'-dicyclohexylcarbodiimide. The resulting product is purified through column chromatography to yield pure HOMTB.
Scientific Research Applications
HOMTB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, HOMTB has been shown to have potent anti-cancer activity by inhibiting the N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide enzyme, which is overexpressed in many types of cancer cells. This inhibition leads to the accumulation of DNA damage and eventually cell death. HOMTB has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of inflammatory and neurodegenerative disorders. In addition, HOMTB has been used as a tool compound in biochemical and pharmacological studies to elucidate the role of N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide in various cellular processes.
properties
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-17(10-6-20-7-11(10)18)12(19)8-4-2-3-5-9(8)13(14,15)16/h2-5,10-11,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZLIQVGMWYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2807888.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)

![S-[(2-Methyl-4-oxoazetidin-2-yl)methyl] ethanethioate](/img/structure/B2807895.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2807903.png)

![{[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2807905.png)

